D-Galactosamine 1-phosphate

Description

Systematic IUPAC Nomenclature and Structural Descriptors

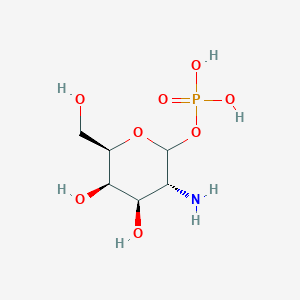

The systematic nomenclature of D-Galactosamine 1-phosphate follows established International Union of Pure and Applied Chemistry conventions for complex carbohydrate phosphate derivatives. The primary systematic IUPAC name for this compound is [(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate. This nomenclature precisely describes the stereochemical configuration and functional group positioning within the molecular structure.

Alternative systematic nomenclature variations include the designation {[(2S,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phosphonic acid, which emphasizes the phosphonic acid linkage to the amino sugar moiety. The structural descriptor nomenclature also encompasses the traditional carbohydrate naming convention of 2-amino-2-deoxy-1-O-phosphono-D-galactopyranose, which clearly identifies the amino substitution at position 2 and the phosphate ester at position 1 of the galactopyranose ring.

The International Chemical Identifier (InChI) provides a standardized structural representation as InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1. The corresponding InChI Key YMJBYRVFGYXULK-GASJEMHNSA-N serves as a unique molecular identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System (SMILES) notation C([C@@H]1C@@HO)O provides a concise linear representation of the three-dimensional molecular structure.

CAS Registry Numbers and Alternative Designations

D-Galactosamine 1-phosphate is registered under multiple Chemical Abstracts Service registry numbers, reflecting different stereochemical forms and preparation methods. The primary CAS registry number 26401-96-7 corresponds to the general D-galactosamine 1-phosphate designation. An additional CAS number 41588-64-1 is also associated with this compound, indicating variant forms or different synthetic origins.

The compound appears in scientific literature under numerous alternative designations that reflect various naming conventions and research contexts. Common synonyms include D-Galactosamine-1-phosphate, galactosamine 1-phosphate, and the abbreviated form Galn-1-P. The Medical Subject Headings (MeSH) entry terms recognize both "galactosamine 1-phosphate" and "GalN-1-P" as standard terminology.

Specialized nomenclature within biochemical databases includes designations such as 2-amino-2-deoxy-1-o-phosphonohexopyranose and D-Galactose, 2-amino-2-deoxy-, 1-(dihydrogen phosphate). These systematic names emphasize different structural aspects of the molecule, with the first highlighting the amino and phosphono functional groups, while the second relates the compound to its parent galactose structure.

Molecular Formula and Stoichiometric Composition

The molecular formula C6H14NO8P defines the precise atomic composition of D-Galactosamine 1-phosphate. This formula indicates the presence of six carbon atoms forming the basic hexose backbone, fourteen hydrogen atoms distributed across hydroxyl groups and the amino-substituted carbon, one nitrogen atom at the C-2 position replacing the typical hydroxyl group of galactose, eight oxygen atoms contributing to hydroxyl groups and the phosphate moiety, and one phosphorus atom within the monophosphate ester linkage.

Table 1: Molecular Composition and Mass Data for D-Galactosamine 1-Phosphate

The stoichiometric composition reveals that oxygen represents the dominant elemental component at approximately 49.42% of the total molecular weight, followed by carbon at 27.80%. The phosphorus content of 11.95% reflects the significant contribution of the phosphate group to the overall molecular mass, while the nitrogen content of 5.40% corresponds to the single amino group substitution.

ChEBI and PubChem Classification Identifiers

D-Galactosamine 1-phosphate is comprehensively catalogued within major chemical and biological databases through specific identifier systems. The Chemical Entities of Biological Interest (ChEBI) database assigns the identifier CHEBI:28207 to this compound. The ChEBI classification system categorizes D-galactosamine 1-phosphate as a galactosamine phosphate that represents a specific structural subclass of amino sugar phosphates.

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949296 | |

| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41588-64-1, 26401-96-7 | |

| Record name | Galactosamine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41588-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactosamine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison

- Amino Group Impact: The -NH₂ group in D-galactosamine 1-phosphate confers unique enzymatic specificity.

- Acetylation : N-Acetyl-α-D-galactosamine 1-phosphate is a precursor for UDP-N-acetylgalactosamine (UDP-GalNAc), essential for O-linked glycoprotein synthesis . In contrast, D-galactosamine 1-phosphate is implicated in uridine nucleotide depletion, sensitizing hepatocytes to toxins like lipopolysaccharide .

Enzymatic Specificity and Metabolic Pathways

Table 2: Enzymatic Phosphorylation of Galactose Derivatives

- Leloir Pathway vs. Amino Sugar Metabolism: D-Galactose 1-phosphate is converted to glucose 1-phosphate via the Leloir pathway, critical for energy production .

Clinical and Research Implications

- Hepatotoxicity: D-Galactosamine (the non-phosphorylated form) is used experimentally to induce liver injury by depleting uridine nucleotides, sensitizing cells to inflammatory mediators like TNF-α . Its phosphorylated form may exacerbate this effect by disrupting nucleotide salvage pathways.

- Glycosylation Disorders : N-Acetyl-D-galactosamine 1-phosphate is a precursor for glycans in mucins and proteoglycans. Defects in its metabolism are linked to congenital disorders of glycosylation .

Preparation Methods

Preparation via D-Galactosamine Hydrochloride Intermediate

A notable chemical synthesis approach involves the preparation of D-galactosamine hydrochloride as a precursor, which can then be phosphorylated to yield D-Galactosamine 1-phosphate. A patented process describes the preparation of D-galactosamine hydrochloride using 5-methyltryptamine hydrochloride, an organic amine solid-carried catalyst, and chloropropene in dimethylformamide solvent. The reaction proceeds at room temperature for 5-6 hours, followed by filtration, evaporation, dissolution in isopropanol, and acidification with hydrochloric acid to obtain the target product as a white crystalline salt.

Key parameters and yields from the patent are summarized below:

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| 5-Methyltryptamine hydrochloride | 190 g | 190 g |

| Organic amine solid-carried catalyst | 59 g | 104 g |

| Chloropropene | 150 g | 200 g |

| Dimethylformamide (solvent) | 600 ml | 800 ml |

| Isopropanol (for dissolution) | 1150 ml | 1654 ml |

| Hydrochloric acid (36 wt%) | 89 ml | 100 ml |

| Reaction time | 8 hours | 6 hours |

| Yield of D-galactosamine hydrochloride | 42.05% (130.32 g) | 45.91% (141.05 g) |

The organic amine catalyst is prepared by immobilizing dimethyltetracosylamine on silica gel in dehydrated alcohol at 110 °C for 5-6 hours, followed by cooling and drying. This catalyst facilitates the reaction efficiency and yield.

This method improves yield compared to earlier hydrolysis methods of chondroitin sulfate, which had yields around 25%. The use of a solid-supported organic amine catalyst and controlled reaction conditions enhances the output and purity of the product.

Enzymatic Synthesis Methods

Enzymatic Phosphorylation and Uridine Diphosphate Sugar Formation

Enzymatic methods for synthesizing amino sugar phosphates like D-Galactosamine 1-phosphate often involve kinase-catalyzed phosphorylation of amino sugars or phosphorolysis reactions. While direct enzymatic synthesis of D-Galactosamine 1-phosphate is less commonly detailed, related enzymatic transformations provide insight into potential preparation routes.

- Enzymatic phosphorylation of D-galactosamine to D-galactosamine 1-phosphate can be catalyzed by specific kinases in biological systems.

- UDP-N-acetylgalactosamine formation from N-acetylgalactosamine 1-phosphate and UTP has been demonstrated in rat liver extracts, indicating the biological feasibility of enzymatic phosphorylation at the 1-position.

- Enzymatic assays involving galactose-1-phosphate uridyl transferase (EC 2.7.7.12) use galactose 1-phosphate as a substrate, which is structurally related to galactosamine 1-phosphate, suggesting that similar enzymatic systems could be adapted for D-galactosamine 1-phosphate synthesis.

Enzymatic Production via Phosphorolysis

A study on α-D-galactose 1-phosphate synthesis describes enzymatic production by lactose phosphorolysis, catalyzed by specific phosphorolytic enzymes. This approach can be adapted for galactosamine derivatives, where enzymatic cleavage of glycosidic bonds in suitable substrates yields the corresponding sugar 1-phosphates.

Biosynthetic and Microbial Enzymatic Routes

Biosynthesis of Undecaprenyl Phosphate-Galactosamine

In bacterial systems such as Francisella novicida, biosynthesis of lipid-linked galactosamine derivatives involves enzymatic condensation of undecaprenyl phosphate with UDP-N-acetylgalactosamine, followed by deacetylation to form undecaprenyl phosphate-galactosamine. This pathway highlights the enzymatic generation of galactosamine 1-phosphate derivatives as intermediates in complex biosynthetic processes.

- Recombinant enzymes FlmF1 and FlmF2 catalyze the formation of undecaprenyl phosphate-glucose and undecaprenyl phosphate-N-acetylgalactosamine, respectively.

- A specific membrane-bound deacetylase converts undecaprenyl phosphate-N-acetylgalactosamine to undecaprenyl phosphate-galactosamine, demonstrating enzymatic modification at the phosphate-linked sugar.

This microbial enzymatic system provides a model for biosynthetic preparation of galactosamine 1-phosphate derivatives and potential biotechnological production methods.

Summary Table of Preparation Methods

Research Findings and Notes

- The chemical synthesis method using immobilized organic amine catalysts significantly improves yield and purity compared to traditional acid hydrolysis methods.

- Enzymatic methods, while less direct for D-galactosamine 1-phosphate, demonstrate the biological feasibility of phosphorylation and nucleotide sugar formation, which can be harnessed for biosynthetic or chemoenzymatic synthesis.

- Microbial enzymatic pathways provide insight into natural biosynthesis and potential for engineered biosynthesis of galactosamine phosphate derivatives.

- The enzymatic assay of galactose-1-phosphate uridyl transferase provides a model for monitoring sugar phosphate transformations relevant to galactosamine 1-phosphate metabolism.

Q & A

Q. What enzymatic pathways are involved in the synthesis of D-galactosamine 1-phosphate, and how can their activity be experimentally validated?

D-Galactosamine 1-phosphate is synthesized via galactokinase (EC 2.7.1.6), which phosphorylates α-D-galactose to α-D-galactose 1-phosphate. For N-acetylated derivatives, N-acetylgalactosamine kinase (EC 2.7.1.157) catalyzes ATP-dependent phosphorylation of N-acetyl-α-D-galactosamine . To validate activity, researchers can use kinetic assays with purified enzymes, monitoring ADP production via coupled spectrophotometric methods (e.g., pyruvate kinase/lactate dehydrogenase systems) or direct quantification of phosphorylated products using HPLC or mass spectrometry .

Q. How can D-galactosamine 1-phosphate levels be accurately measured in cellular or tissue samples?

Fluorometric methods using enzyme-coupled assays (e.g., galactose-1-phosphate uridylyltransferase) or isotope tracing (e.g., [35S] sulfate incorporation in glycosaminoglycan studies) are standard. For clinical samples, LC-MS/MS provides high specificity by distinguishing D-galactosamine 1-phosphate from structural analogs like glucose 1-phosphate .

Q. What is the role of D-galactosamine 1-phosphate in nucleotide sugar metabolism, and how does it interact with downstream pathways?

D-Galactosamine 1-phosphate is a precursor in the Leloir pathway, converting to UDP-galactosamine for incorporation into glycoproteins and glycolipids. Its metabolic flux can be tracked using isotopically labeled precursors (e.g., ¹³C-galactosamine) followed by NMR or tandem mass spectrometry to map downstream products like UDP-N-acetylgalactosamine .

Advanced Research Questions

Q. How do substrate-specificity conflicts in galactokinases impact experimental design for studying D-galactosamine 1-phosphate biosynthesis?

Mammalian galactokinases show negligible activity with N-acetylated substrates, while bacterial enzymes (e.g., Escherichia coli GalK) may exhibit cross-reactivity . Researchers must validate enzyme specificity using competitive inhibition assays (e.g., with N-acetylgalactosamine analogs) and structural analysis (X-ray crystallography) to identify active-site residues governing substrate discrimination .

Q. What experimental models are suitable for investigating D-galactosamine 1-phosphate’s role in liver injury, and how can confounding factors be controlled?

The D-galactosamine/lipopolysaccharide (GalN/LPS) model induces hepatocyte apoptosis, mimicking fulminant hepatic failure. Key controls include:

Q. How can researchers resolve contradictions in kinetic data for D-galactosamine 1-phosphate-related enzymes across species?

Discrepancies in Km values (e.g., E. coli GalU vs. Helicobacter pylori GalU) arise from differences in assay conditions (e.g., Mg²⁺ concentration) or oligomeric states. Standardize protocols by:

Q. What strategies improve the detection limit of D-galactosamine 1-phosphate in complex biological matrices?

Derivatization with fluorescent tags (e.g., 2-aminobenzamide) enhances sensitivity in LC-MS. For low-abundance samples, immunoenrichment using monoclonal antibodies against galactosamine 1-phosphate epitopes improves specificity. Cross-validate results with orthogonal methods like capillary electrophoresis .

Methodological Considerations

Q. How should researchers design experiments to study D-galactosamine 1-phosphate’s role in bacterial virulence?

- Genetic knockout models : Delete galK or galE in pathogens (e.g., Erwinia amylovora) and assess amylovoran production via colorimetric assays (e.g., anthrone-sulfuric acid for polysaccharide quantification).

- Metabolic flux analysis : Use ¹³C-labeled galactosamine to trace incorporation into virulence-associated exopolysaccharides .

Q. What are the best practices for ensuring reproducibility in D-galactosamine 1-phosphate studies?

- Purity verification : Characterize substrates via ¹H-NMR and TLC (≥95% purity).

- Enzyme source documentation : Use recombinantly expressed, His-tagged enzymes with activity confirmed by independent labs.

- Data transparency : Publish raw kinetic datasets and negative controls in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.